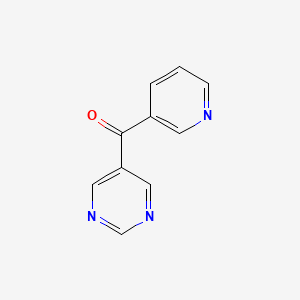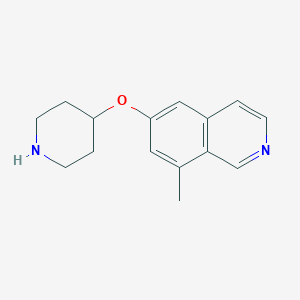
1-(2-Bromo-4-methylphenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-4-methylphenyl)butan-1-one is an organic compound that belongs to the class of haloketones It is characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position on the aromatic ring, with a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Bromo-4-methylphenyl)butan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-methylpropiophenone using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is maintained to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-4-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products
Substitution: Formation of substituted derivatives such as azides or thiocyanates.
Reduction: Formation of 1-(2-Bromo-4-methylphenyl)butanol.
Oxidation: Formation of 1-(2-Bromo-4-methylphenyl)butanoic acid.
Applications De Recherche Scientifique
1-(2-Bromo-4-methylphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-4-methylphenyl)butan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
- 3-Bromo-1-(4-bromophenyl)propan-1-one
- 2-Bromo-1-(4-methylphenyl)-1-propanone
Uniqueness
1-(2-Bromo-4-methylphenyl)butan-1-one is unique due to its specific substitution pattern on the aromatic ring and the presence of a butanone backbone.
Propriétés
Formule moléculaire |
C11H13BrO |
|---|---|
Poids moléculaire |
241.12 g/mol |
Nom IUPAC |
1-(2-bromo-4-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H13BrO/c1-3-4-11(13)9-6-5-8(2)7-10(9)12/h5-7H,3-4H2,1-2H3 |
Clé InChI |
FJNHLQCBYQOTSR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=C(C=C(C=C1)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13870348.png)
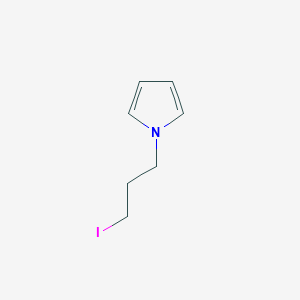
![N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide](/img/structure/B13870355.png)

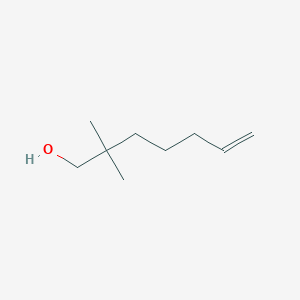
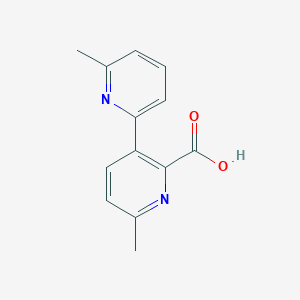
![3-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13870394.png)
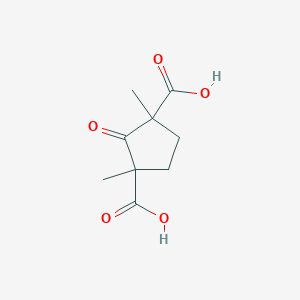
![2-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13870413.png)
![2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13870416.png)

